molecular formula C10H22O2Si B6255712 3-[(tert-butyldimethylsilyl)oxy]-2-methylpropanal CAS No. 91751-25-6

3-[(tert-butyldimethylsilyl)oxy]-2-methylpropanal

Cat. No.: B6255712
CAS No.: 91751-25-6
M. Wt: 202.37 g/mol
InChI Key: OGQRYCJBALFGOQ-UHFFFAOYSA-N
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Description

3-[(tert-Butyldimethylsilyl)oxy]-2-methylpropanal is an organic compound with the molecular formula C9H20O2Si. It is a colorless to light yellow liquid that is used as an intermediate in organic synthesis. The compound is known for its stability and reactivity, making it valuable in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-[(tert-Butyldimethylsilyl)oxy]-2-methylpropanal can be synthesized through the protection of 1,3-propanediol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction typically occurs in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-[(tert-Butyldimethylsilyl)oxy]-2-methylpropanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(tert-Butyldimethylsilyl)oxy]-2-methylpropanal is utilized in several scientific research fields:

    Chemistry: It serves as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other parts of the molecule.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drug candidates and intermediates for therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(tert-butyldimethylsilyl)oxy]-2-methylpropanal involves its role as a protecting group. The TBDMS group stabilizes the molecule by preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups in the molecule. The removal of the TBDMS group is typically achieved using fluoride ions, which cleave the Si-O bond, releasing the free alcohol .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(tert-Butyldimethylsilyl)oxy]propanal
  • (tert-Butyldimethylsilyloxy)acetaldehyde
  • (3-Bromopropoxy)-tert-butyldimethylsilane

Uniqueness

3-[(tert-Butyldimethylsilyl)oxy]-2-methylpropanal is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to act as a protecting group for alcohols makes it particularly valuable in organic synthesis, allowing for the selective modification of complex molecules .

Properties

CAS No.

91751-25-6

Molecular Formula

C10H22O2Si

Molecular Weight

202.37 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropanal

InChI

InChI=1S/C10H22O2Si/c1-9(7-11)8-12-13(5,6)10(2,3)4/h7,9H,8H2,1-6H3

InChI Key

OGQRYCJBALFGOQ-UHFFFAOYSA-N

Canonical SMILES

CC(CO[Si](C)(C)C(C)(C)C)C=O

Purity

95

Origin of Product

United States

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